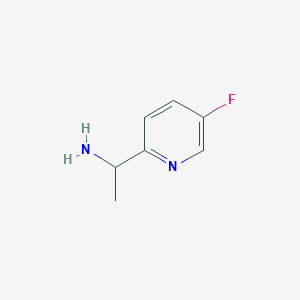

1-(5-Fluoropyridin-2-YL)ethanamine

Overview

Description

“1-(5-Fluoropyridin-2-YL)ethanamine” is an organic compound with the chemical formula C7H9FN2 . It is a colorless to yellow liquid, volatile at room temperature .

Synthesis Analysis

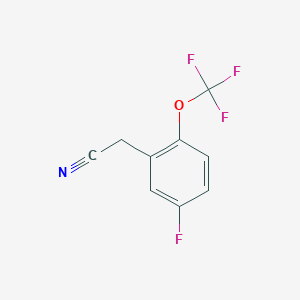

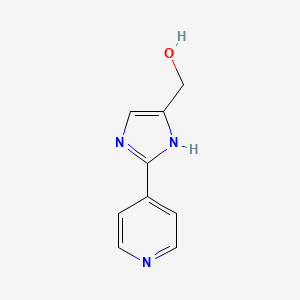

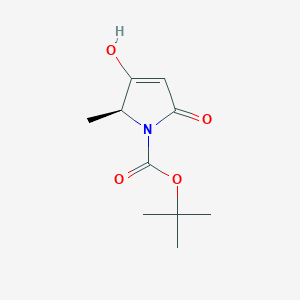

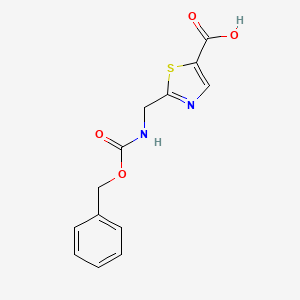

There are various ways of preparing 1-(5-Fluoropyridin-2-YL)ethanamine. One common method is to react 5-fluoropyridine with ethylamine. First, under appropriate reaction conditions, 5-fluoropyridine reacts with cuprous cyanide (CuCN) to produce a cyano compound. The cyano compound is then reacted with ethylamine under basic conditions to form 1-(5-Fluoropyridin-2-YL)ethanamine .Molecular Structure Analysis

The molecular weight of “1-(5-Fluoropyridin-2-YL)ethanamine” is 140.16 . The structure file for this compound can be found in the BMRB database .Chemical Reactions Analysis

“1-(5-Fluoropyridin-2-YL)ethanamine” can participate in various chemical reactions, such as substitution reactions, condensation reactions, etc . It has been used in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480 .Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

1-(5-Fluoropyridin-2-YL)ethanamine shows promise in the synthesis of therapeutic agents. Its fluorinated pyridine structure is valuable in creating compounds that can act as inhibitors for specific proteins or enzymes within pathological processes . For instance, derivatives of this compound have been explored for their potential use as Janus Kinase (JAK) inhibitors, which are significant in treating autoimmune diseases .

Agriculture: Synthesis of Pesticides

In agriculture, this compound serves as a precursor in synthesizing herbicides and insecticides. The fluorinated pyridine moiety is a common feature in many agricultural chemicals due to its stability and biological activity, which can be crucial in developing new pesticides .

Material Science: Advanced Material Development

The incorporation of 1-(5-Fluoropyridin-2-YL)ethanamine into materials could lead to the development of novel polymers with enhanced properties. Its structural motif could be used to introduce fluorine atoms into polymeric chains, potentially resulting in materials with improved thermal stability and chemical resistance .

Environmental Science: Environmental Pollutant Standards

Stable isotope-labeled compounds, such as those derived from 1-(5-Fluoropyridin-2-YL)ethanamine, are used as standards in environmental analysis. They assist in the accurate detection of pollutants in various ecosystems, contributing to environmental protection and monitoring efforts .

Analytical Chemistry: Signal Processing

In analytical chemistry, derivatives of 1-(5-Fluoropyridin-2-YL)ethanamine could be used in signal processing applications. For example, they might aid in the denoising, compression, and enhancement of analytical signals, thereby improving the accuracy and reliability of chemical analyses .

Biochemistry: Biochemical Research

This compound’s derivatives are valuable in biochemical research, particularly in studying enzyme-substrate interactions and metabolic pathways. The fluorine atom in the pyridine ring can act as a bioisostere, mimicking the natural substrates of enzymes and allowing researchers to probe biochemical mechanisms .

Pharmacology: Drug Discovery

In pharmacology, 1-(5-Fluoropyridin-2-YL)ethanamine is a key intermediate in drug discovery. Its structure is conducive to binding with various biological targets, making it a versatile scaffold for developing new drugs with potential applications in treating a wide range of diseases .

Chemical Synthesis: Organic Synthesis Building Block

Lastly, this compound is a valuable building block in organic synthesis. It can be used to construct complex molecules with precision, enabling chemists to design and synthesize new compounds with desired properties for various applications .

Safety and Hazards

“1-(5-Fluoropyridin-2-YL)ethanamine” should be regarded as toxic and irritant. Wear protective gloves, glasses, and protective clothing during handling and use. Direct contact with skin, eyes, and respiratory tract should be avoided, and good ventilation should be maintained. In case of accidental contact, rinse immediately with water and seek medical help .

properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRMCSSVBSDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725518 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropyridin-2-YL)ethanamine | |

CAS RN |

915720-57-9 | |

| Record name | 1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

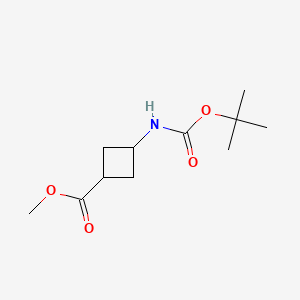

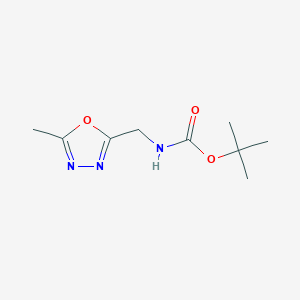

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)

![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)

![2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole](/img/structure/B1398649.png)

![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)